molecular formula C9H14O4 B566274 2-(Dimethoxymethyl)-5-(methoxymethyl)furan CAS No. 110339-34-9

2-(Dimethoxymethyl)-5-(methoxymethyl)furan

Cat. No. B566274
CAS RN: 110339-34-9
M. Wt: 186.207
InChI Key: MUSLPVCXVFBZRY-UHFFFAOYSA-N
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Description

“2-(Dimethoxymethyl)-5-(methoxymethyl)furan” is a chemical compound with the molecular formula C9H14O4 . It is related to other furan compounds such as “2-(Dimethoxymethyl)furan” and “2-(Methoxymethyl)furan”, which have the molecular formulas C7H10O3 and C6H8O2 , respectively.

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-(Dimethoxymethyl)-5-(methoxymethyl)furan,” but the information available is limited. Below are some applications based on the data gathered:

Furan Conversion to Levulinate Ester

This compound is studied for its role in the conversion of furan into methyl levulinate (MLA) in reaction with dimethyl maleate (DMM) and methanol. The process involves ab initio calculations and is significant in understanding the reaction mechanisms in various solvents .

Polymerization

Monomers derived from plant oil and bearing furan heterocycles are prepared and polymerized via Diels–Alder polycondensation with maleimide moieties. This application is crucial in developing novel materials with specific properties .

Synthesis of Natural Products

The compound is used in the total synthesis of various natural products, including furan-derived compounds. This application is important for the production of complex molecules for pharmaceuticals and other industries .

properties

IUPAC Name

2-(dimethoxymethyl)-5-(methoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-10-6-7-4-5-8(13-7)9(11-2)12-3/h4-5,9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSLPVCXVFBZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30763252
Record name 2-(Dimethoxymethyl)-5-(methoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30763252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110339-34-9
Record name 2-(Dimethoxymethyl)-5-(methoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30763252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of DMMF in the context of biofuel production?

A1: DMMF is identified as a potential biodiesel candidate or additive in the research paper []. It is produced alongside other promising compounds like 5-(hydroxymethyl)-2-(dimethoxymethyl) furan (HDMF) and 5-(methoxymethyl)-2-furaldehyde (MMF) from fructose, a readily available sugar. The study highlights a novel, efficient catalytic process using a silica gel-supported nitric acid (SiO2-HNO3) catalyst for converting fructose to these valuable furan derivatives. This method demonstrates a promising avenue for sustainable biofuel production from renewable carbohydrate sources.

Q2: What are the key findings regarding the production of DMMF from fructose as described in the research?

A2: The research [] demonstrates a two-step process for DMMF production. First, fructose is dehydrated to 5-hydroxymethylfurfural (5-HMF) in dimethylsulfoxide (DMSO). Subsequently, methanol is added to the reaction system, facilitating the conversion of 5-HMF to DMMF via acetalization. This one-pot, two-step method achieved a notable DMMF yield of 34% at 150 °C using the SiO2-HNO3 catalyst and a DMSO-methanol solvent system. This approach offers several advantages, including facile catalyst recycling and the utilization of readily available, renewable starting materials.

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